molecular formula C19H19ClN2O6S B11238940 Methyl 3-({[7-chloro-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-2-yl]carbonyl}amino)benzoate

Methyl 3-({[7-chloro-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-2-yl]carbonyl}amino)benzoate

Cat. No.: B11238940
M. Wt: 438.9 g/mol
InChI Key: WXXHLNVTCSEQQW-UHFFFAOYSA-N
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Description

Methyl 3-(7-chloro-5-methanesulfonyl-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-amido)benzoate is a complex organic compound that features a benzoxazepine core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as the methanesulfonyl and chloro groups, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(7-chloro-5-methanesulfonyl-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-amido)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzoxazepine Core: The initial step involves the cyclization of appropriate precursors to form the benzoxazepine ring. This can be achieved through the reaction of an ortho-aminophenol derivative with a suitable electrophile under acidic or basic conditions.

    Introduction of the Methanesulfonyl Group: The methanesulfonyl group can be introduced via sulfonylation using methanesulfonyl chloride in the presence of a base such as triethylamine.

    Chlorination: The chloro group is typically introduced through a chlorination reaction using reagents like thionyl chloride or phosphorus pentachloride.

    Amidation: The final step involves the amidation of the benzoxazepine derivative with methyl 3-amin

Properties

Molecular Formula

C19H19ClN2O6S

Molecular Weight

438.9 g/mol

IUPAC Name

methyl 3-[(7-chloro-5-methylsulfonyl-3,4-dihydro-2H-1,5-benzoxazepine-2-carbonyl)amino]benzoate

InChI

InChI=1S/C19H19ClN2O6S/c1-27-19(24)12-4-3-5-14(10-12)21-18(23)17-8-9-22(29(2,25)26)15-11-13(20)6-7-16(15)28-17/h3-7,10-11,17H,8-9H2,1-2H3,(H,21,23)

InChI Key

WXXHLNVTCSEQQW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NC(=O)C2CCN(C3=C(O2)C=CC(=C3)Cl)S(=O)(=O)C

Origin of Product

United States

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